molecular formula C7H12ClN3 B6199605 1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 2694733-79-2

1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B6199605
CAS No.: 2694733-79-2
M. Wt: 173.6
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Description

1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by subsequent functionalization to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar in structure but with a methyl group instead of a cyclopropyl group.

    3-cyclopropyl-1H-pyrazol-5-ylmethanamine hydrochloride: Another derivative with slight structural variations.

Uniqueness

1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2694733-79-2

Molecular Formula

C7H12ClN3

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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